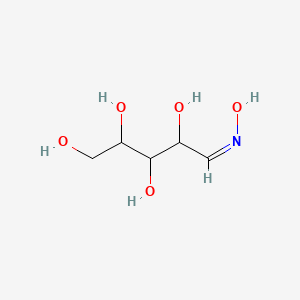
L-Arabinose, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arabinose, oxime is a derivative of L-arabinose, a naturally occurring pentose sugar found in various plant materials L-arabinose is known for its role in the structure of plant cell walls and its use in various biochemical processes The oxime derivative is formed by the reaction of L-arabinose with hydroxylamine, resulting in the formation of an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-arabinose, oxime typically involves the reaction of L-arabinose with hydroxylamine hydrochloride in an aqueous solution. The reaction is carried out under mild conditions, usually at room temperature, and requires a slightly acidic environment to facilitate the formation of the oxime group. The reaction can be represented as follows:
L-Arabinose+NH2OH⋅HCl→L-Arabinose, oxime+H2O+HCl
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods to obtain high-purity L-arabinose from natural sources, followed by chemical synthesis of the oxime derivative. One such method involves the use of yeast-mediated biopurification to extract L-arabinose from xylose mother liquor, which is then reacted with hydroxylamine to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-arabinose, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
L-arabinose, oxime has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of L-arabinose, oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can act as a competitive inhibitor of certain enzymes by mimicking the structure of natural substrates .
Vergleich Mit ähnlichen Verbindungen
L-arabinose, oxime can be compared with other similar compounds, such as:
D-Arabinose, oxime: Similar in structure but derived from D-arabinose. It may have different biological activities and applications.
L-Ribose, oxime: Another pentose sugar oxime with distinct properties and uses.
L-Xylose, oxime:
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in organic synthesis and biochemical studies. Further research into its mechanisms of action and potential therapeutic uses may uncover new applications and benefits.
Eigenschaften
CAS-Nummer |
57884-47-6 |
|---|---|
Molekularformel |
C5H11NO5 |
Molekulargewicht |
165.14 g/mol |
IUPAC-Name |
(5Z)-5-hydroxyiminopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1- |
InChI-Schlüssel |
OKDOWAAKOUUJPX-BHQIHCQQSA-N |
Isomerische SMILES |
C(C(C(C(/C=N\O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C=NO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















